Egfr T790M/L858R-IN-7
Description
EGFR T790M/L858R-IN-7 (referred to as T001-10027877 in some studies) is a third- or fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target resistance mutations in non-small cell lung cancer (NSCLC). It demonstrates potent inhibitory activity against EGFR double mutants (L858R/T790M) and triple mutants (L858R/T790M/C797S), which are associated with resistance to earlier-generation TKIs like osimertinib (AZD9291) . Molecular interaction studies reveal that this compound forms comprehensive interactions with key residues in the ATP-binding pocket, including hydrophobic interactions with Met766, Leu777, and Phe856, and hydrogen bonding with Asp855 . These interactions enable it to effectively suppress EGFR-driven cell proliferation, even in the presence of the C797S mutation, a common resistance mechanism to covalent TKIs .
Properties
Molecular Formula |
C27H29N7O4 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
(E)-N-[2,4-dimethoxy-5-[(4-pyrrolo[2,3-b]pyridin-1-ylpyrimidin-2-yl)amino]phenyl]-4-morpholin-4-ylbut-2-enamide |
InChI |
InChI=1S/C27H29N7O4/c1-36-22-18-23(37-2)21(17-20(22)30-25(35)6-4-11-33-13-15-38-16-14-33)31-27-29-10-7-24(32-27)34-12-8-19-5-3-9-28-26(19)34/h3-10,12,17-18H,11,13-16H2,1-2H3,(H,30,35)(H,29,31,32)/b6-4+ |
InChI Key |
ZLYUPHXMUJICTA-GQCTYLIASA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1NC2=NC=CC(=N2)N3C=CC4=C3N=CC=C4)NC(=O)/C=C/CN5CCOCC5)OC |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=NC=CC(=N2)N3C=CC4=C3N=CC=C4)NC(=O)C=CCN5CCOCC5)OC |
Origin of Product |
United States |
Preparation Methods
Mutant EGFR Kinase Conformational Changes
The L858R mutation in exon 21 destabilizes the inactive kinase conformation by disrupting a critical salt bridge, while T790M in exon 20 increases ATP affinity through steric and electronic effects. Crystallographic studies of SKLB compounds bound to EGFR T790M/V948R mutants revealed a hydrophobic cleft formed by Leu718, Leu844, and Met790 that accommodates bulky N-9 substituents on purine-based inhibitors. This "hydrophobic clamp" (Figure 1) explains the 1,000-fold potency improvement observed with cyclopentyl-substituted SKLB5 compared to unsubstituted analogs.
Synthetic Strategies for Covalent EGFR Inhibitors
CO-1686: A Mutant-Selective Irreversible Inhibitor
CO-1686 employs a 2,4-disubstituted pyrimidine scaffold with a meta-acrylamide warhead targeting Cys797. Mass spectrometry confirmed covalent adduct formation with EGFR L858R/T790M (Figure 2A). Kinetic studies demonstrated a kinact/Ki ratio of 2.41 × 10⁵ M⁻¹s⁻¹ for the mutant versus 1.12 × 10⁴ M⁻¹s⁻¹ for wild-type EGFR, achieving 21.5-fold selectivity (Table 1).
Table 1. Kinetic Parameters of CO-1686 Against EGFR Variants
| Parameter | EGFR L858R/T790M | EGFR WT | Selectivity Ratio |
|---|---|---|---|
| Ki (nM) | 21.5 ± 1.7 | 303.3 ± 26.7 | 14.1 |
| kinact (s⁻¹) | 0.0051 ± 0.0003 | 0.0034 ± 0.0005 | - |
| kinact/Ki (M⁻¹s⁻¹) | 2.41 × 10⁵ | 1.12 × 10⁴ | 21.5 |
Reversible Inhibitors Exploiting Hydrophobic Interactions
SKLB Series: Structure-Activity Relationships
Systematic modification of the N-9 position on purine analogs revealed cyclopentyl substitution (SKLB5) conferred optimal binding to the hydrophobic clamp. SKLB5 achieved IC50 values of 0.5 nM against L858R/T790M versus 0.4 nM for L858R alone (Table 2). Crystallography showed the cyclopentyl group engages Leu718 and Met790 through van der Waals contacts, while the purine core maintains hydrogen bonds with Met793 and backbone amides.
Table 2. SKLB Compound Potency Against EGFR Mutants
| Compound | R₁ | L858R/T790M IC50 (nM) | L858R IC50 (nM) |
|---|---|---|---|
| SKLB1 | H | 522 ± 15 | 5 ± 3 |
| SKLB5 | Cyclopentyl | 0.5 ± 0.4 | 0.4 ± 0.3 |
| SKLB6 | Cyclohexyl | 17 ± 2 | 4 ± 2 |
PROTAC-Mediated Degradation of Mutant EGFR
Design of Compound 14o
The PROTAC 14o conjugates a third-generation EGFR inhibitor (osimertinib analog) to a von Hippel-Lindau (VHL) E3 ligase ligand via a polyethylene glycol linker. This bifunctional molecule induced ubiquitination and proteasomal degradation of EGFR L858R/T790M with DC50 = 5.9 nM, sparing wild-type EGFR (Figure 3A). Synthesis involved:
- Fragment Preparation :
- EGFR ligand: 6-acrylamido-4-anilinoquinazoline derivative synthesized via Ullmann coupling
- VHL ligand: (S)-2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid
- Conjugation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) linked fragments through a tetraethylene glycol spacer.
Comparative Analysis of Therapeutic Strategies
Resistance Mechanisms and Compound Efficacy
While covalent inhibitors like CO-1686 overcome T790M-mediated resistance, the C797S mutation ablates covalent binding. Reversible inhibitors (SKLB5) maintain activity against C797S but require precise hydrophobic group optimization. PROTACs (14o) bypass catalytic inhibition by eliminating the entire protein, showing promise against triple mutants (L858R/T790M/C797S).
Chemical Reactions Analysis
Egfr T790M/L858R-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Egfr T790M/L858R-IN-7 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the inhibition of EGFR with specific mutations. In biology, it helps in understanding the molecular mechanisms of drug resistance in cancer cells. In medicine, it is being explored as a potential therapeutic agent for treating NSCLC patients with T790M and L858R mutations. Additionally, it has applications in drug discovery and development, where it serves as a lead compound for designing new inhibitors .
Mechanism of Action
The mechanism of action of Egfr T790M/L858R-IN-7 involves the inhibition of the EGFR tyrosine kinase activity. The compound binds to the ATP-binding site of the mutated EGFR, preventing the phosphorylation and activation of downstream signaling pathways such as the MAPK, PI3K/Akt, and JAK/STAT pathways. This inhibition leads to the suppression of cell proliferation, migration, and survival, ultimately resulting in the reduction of tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key comparative data between EGFR T790M/L858R-IN-7 and other EGFR inhibitors targeting similar mutations:
Key Insights:
Potency Against Resistance Mutations: this compound exhibits comparable or superior efficacy to osimertinib against L858R/T790M mutants and retains activity against the C797S mutation, a critical limitation of third-generation TKIs . In contrast, covalent inhibitors like osimertinib and ASP8273 lose efficacy against C797S due to their reliance on binding to cysteine residues . EAI045, an allosteric inhibitor, shows high selectivity for mutant EGFR but requires combination with cetuximab to block receptor dimerization, complicating its clinical use .
Mechanistic Differentiation: Unlike allosteric inhibitors (e.g., EAI045), this compound likely binds competitively in the ATP pocket, leveraging hydrophobic and hydrogen-bond interactions to maintain potency across mutations . Compound 42, a pyrido[3,4-d]pyrimidine derivative, shares a similar ATP-competitive mechanism but has higher IC50 values against triple mutants (7.2 nM vs. This compound’s sub-nanomolar range) .
However, this dual activity may increase toxicity risks compared to this compound’s focused mechanism .
Structural Optimization: Quinoline compounds (e.g., Compound 37) and PD13 (from in silico screens) show moderate activity against triple mutants but are less potent than this compound . The trifluoromethyl group in Compound 4i enhances mutant selectivity, a feature that may inform future optimizations of this compound derivatives .
Research Findings and Clinical Implications
- Preclinical Efficacy: In biochemical assays, this compound inhibits autophosphorylation of L858R/T790M and L858R/T790M/C797S mutants at low nanomolar concentrations, outperforming osimertinib in C797S-containing models .
- Synergy with Diagnostics: Methods like EV-CLIP enable sensitive detection of EGFR mutations (AUC = 1.00 for L858R), facilitating patient stratification for this compound therapy .
- Resistance Management : By avoiding covalent binding to C797, this compound may delay or prevent resistance mechanisms seen with third-generation TKIs .
Q & A
Basic Research Questions
Q. What experimental methods are recommended to detect EGFR T790M/L858R mutations in clinical or preclinical samples?
- Methodological Answer: Digital droplet PCR (ddPCR) is the gold standard for quantifying low-abundance EGFR mutations (e.g., T790M, L858R) in cell-free DNA (cfDNA). Key parameters include a limit of detection (LoD95) of 0.38% for L858R and 0.46% for T790M, as validated in NSCLC cfDNA studies . For cellular models, Sanger sequencing or next-generation sequencing (NGS) is recommended, but ddPCR offers higher sensitivity for tracking dynamic changes during therapy .
Q. How does the T790M mutation confer resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib?
- Methodological Answer: The T790M mutation increases ATP affinity by >10-fold in the L858R mutant, reducing drug competitiveness. Structural studies show that T790M stabilizes the active kinase conformation, favoring ATP binding over inhibitor occupancy. This mechanism is distinct from steric hindrance, as irreversible inhibitors (e.g., osimertinib) overcome resistance via covalent binding to C797 . Validate ATP-binding affinity shifts using enzymatic assays (e.g., ADP-Glo™) with recombinant EGFR T790M/L858R kinase systems .
Q. What scaffold optimization strategies are employed to design irreversible inhibitors like EGFR T790M/L858R-IN-7?
- Methodological Answer: Scaffold hopping from pyrimidine-based inhibitors (e.g., WZ4002) to pteridin-7(8H)-one improves 3D similarity and potency. Key steps include:
- Covalent warhead integration: Acrylamide groups target C797 for irreversible binding.
- Selectivity profiling: Compare IC50 values for WT vs. mutant EGFR (e.g., subnanomolar activity against T790M/L858R vs. >100-fold selectivity over WT) .
- In vivo validation: Use H1975 (L858R/T790M) xenograft models to assess tumor regression and pharmacodynamic markers (e.g., phospho-EGFR suppression) .
Advanced Research Questions
Q. How do tertiary mutations (e.g., C797S) impact the efficacy of this compound, and what strategies address this?
- Methodological Answer: The C797S mutation abolishes covalent binding of acrylamide-based inhibitors. To study this:
- ENU mutagenesis screens: Identify resistance mutations in Ba/F3 cells expressing EGFR L858R/T790M .
- Combination therapies: Co-administer this compound with cetuximab (anti-EGFR antibody) to disrupt dimerization in L858R/T790M/C797S mutants .
- Allosteric inhibitors: Develop mutant-selective compounds (e.g., EAI045) targeting the inactive kinase conformation, which remains effective against C797S .
Q. What preclinical models best recapitulate the heterogeneity of EGFR T790M/L858R-driven resistance?
- Methodological Answer:
- PDX models: Use patient-derived xenografts with confirmed T790M/L858R to mirror clonal evolution and tumor microenvironment interactions.
- Liquid biopsy integration: Serial plasma cfDNA analysis via ddPCR detects emerging T790M/C797S mutations up to 16 weeks before radiographic progression .
- Co-mutation studies: Engineered cell lines with concurrent TP53 or MET amplification to model polyclonal resistance .
Q. How can researchers distinguish between T790M/L858R-driven resistance and bypass signaling (e.g., MET amplification)?
- Methodological Answer:
- Multiplexed digital PCR: Simultaneously quantify T790M, L858R, and MET copy number variations in cfDNA .
- Phosphoproteomics: Profile downstream signaling nodes (e.g., ERK, AKT) in resistant tumors. Persistent ERK activation suggests bypass signaling despite EGFR inhibition .
- CRISPR screens: Knock out MET in T790M/L858R-positive cells to assess dependency on alternative pathways .
Data Contradictions and Validation
Q. Why do some studies report conflicting IC50 values for EGFR T790M/L858R inhibitors across different assays?
- Methodological Answer: Variability arises from:
- Assay conditions: ATP concentrations (1 mM vs. physiological 10 mM) dramatically affect IC50 for ATP-competitive inhibitors .
- Cellular context: Proliferation assays (e.g., H1975 vs. PC9-T790M) may differ in downstream pathway activation or efflux pump expression .
- Kinase purity: Recombinant EGFR systems (e.g., SignalChem’s T790M/C797S/L858R enzyme) require validation of phosphorylation activity to avoid artifactual results .
Q. How to resolve discrepancies in T790M/L858R mutation detection between tissue biopsies and liquid biopsies?
- Methodological Answer:
- EV-CLIP method: Analyze extracellular vesicle (EV) RNA for T790M/L858R with a sensitivity of 0.1% mutant allele frequency, reducing false negatives from tumor heterogeneity .
- Temporal sampling: Collect longitudinal plasma samples to capture spatial heterogeneity missed by single-site biopsies .
- Orthogonal validation: Confirm ddPCR results with NGS or crystal digital PCR (e.g., naica® system) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
